molecular formula C9H8Br3NO2 B3076149 Methyl [(2,4,6-tribromophenyl)amino]acetate CAS No. 1039879-76-9

Methyl [(2,4,6-tribromophenyl)amino]acetate

Cat. No.: B3076149
CAS No.: 1039879-76-9
M. Wt: 401.88 g/mol
InChI Key: JCZKFWWBROUJEH-UHFFFAOYSA-N
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Description

Methyl [(2,4,6-tribromophenyl)amino]acetate (CAS: 1039879-76-9) is a brominated aromatic ester featuring a 2,4,6-tribromophenyl group linked to an amino acetate moiety. Its molecular formula is C₉H₇Br₃NO₂, with a molecular weight of 449.88 g/mol (calculated). The compound is characterized by three bromine atoms arranged symmetrically on the phenyl ring, creating significant steric bulk and electron-withdrawing effects. The compound is supplied with a purity of 95% and is listed under bromides in chemical catalogs, suggesting applications in materials science or pharmaceutical precursor chemistry .

Properties

IUPAC Name

methyl 2-(2,4,6-tribromoanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br3NO2/c1-15-8(14)4-13-9-6(11)2-5(10)3-7(9)12/h2-3,13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZKFWWBROUJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=C(C=C(C=C1Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(2,4,6-tribromophenyl)amino]acetate typically involves the reaction of 2,4,6-tribromoaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [(2,4,6-tribromophenyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Methyl [(2,4,6-tribromophenyl)amino]acetate is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Methyl [(2,4,6-tribromophenyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This interaction can disrupt normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with Methyl [(2,4,6-tribromophenyl)amino]acetate, differing in substituents, halogenation patterns, or applications:

Methyl 2-amino-2-(3-bromophenyl)acetate

  • Structure: A single bromine atom at the 3-position of the phenyl ring, with an amino group directly attached to the α-carbon of the acetate ester.
  • Molecular Formula: C₉H₁₀BrNO₂ (MW: 260.09 g/mol).
  • Applications : Widely used as a building block in pharmaceuticals and agrochemicals due to its ability to introduce functional groups into molecular frameworks .
  • Key Difference: The monosubstituted bromine reduces steric hindrance compared to the tribrominated analog, enabling broader reactivity in nucleophilic substitutions.

Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate

  • Structure: Fluorine substituent at the 3-position of a benzylamino group attached to the acetate ester.
  • Molecular Formula: C₁₀H₁₂FNO₂ (MW: 197.21 g/mol).
  • Key Difference : Fluorine’s smaller size and higher electronegativity contrast with bromine’s bulk and polarizability, leading to differences in solubility and metabolic stability.

Methyl 2-phenylacetoacetate

  • Structure : Phenylacetoacetate ester with a ketone group at the β-position.
  • Molecular Formula : C₁₁H₁₂O₃ (MW: 192.21 g/mol).
  • Applications : A precursor in illicit drug synthesis (e.g., amphetamines) and a reference standard in forensic analysis .
  • Key Difference : The absence of halogen atoms and presence of a ketone group shift its reactivity toward condensation reactions rather than halogen-based coupling.

Triazine-Based Sulfonylurea Esters (e.g., Metsulfuron Methyl Ester)

  • Structure : 1,3,5-Triazine core with sulfonylurea and methoxy substituents.
  • Molecular Formula : C₁₄H₁₅N₅O₆S (MW: 381.36 g/mol).
  • Applications : Herbicidal activity targeting acetolactate synthase in plants .
  • Key Difference : The triazine ring introduces heterocyclic reactivity, enabling interactions with biological enzymes, unlike the tribromophenyl group’s electronic effects.

Table 1: Structural and Functional Comparison

Compound Halogenation/Substituents Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound 2,4,6-Tribromophenyl 449.88 Amino acetate ester Organic synthesis intermediate
Methyl 2-amino-2-(3-bromophenyl)acetate 3-Bromophenyl 260.09 α-Amino ester Pharmaceutical synthesis
Methyl 2-phenylacetoacetate Phenyl, β-ketone 192.21 Acetoacetate ester Forensic analysis, drug synthesis
Metsulfuron methyl ester Triazine, sulfonylurea, methoxy 381.36 Sulfonylurea, triazine Herbicide formulation

Biological Activity

Methyl [(2,4,6-tribromophenyl)amino]acetate (CAS Number: 1039879-76-9) is a synthetic compound characterized by its molecular formula C9H8Br3NO2C_9H_8Br_3NO_2 and a molecular weight of 401.9 g/mol. This compound is primarily utilized in biochemical and proteomic research due to its unique structural properties, which include a tribromo substitution pattern and an amino-acetate functional group.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,4,6-tribromoaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is generally conducted under reflux conditions to ensure complete conversion of the starting materials into the desired product.

Chemical Reactions

This compound is known to undergo various chemical transformations:

  • Oxidation : Can be oxidized to form quinones.
  • Reduction : Reduction reactions can yield amines or other derivatives.
  • Substitution : It can participate in nucleophilic substitution reactions, particularly at the bromine sites.

This compound exhibits biological activity primarily through its interaction with specific enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or interacting with critical regions of enzymes, disrupting normal biochemical pathways.

Biological Studies and Findings

Research indicates that compounds with similar structures often demonstrate significant biological activities, including antimicrobial and anticancer properties. For instance, derivatives containing the tribromophenyl moiety have been studied for their potential in cancer therapies due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Case Studies

  • Anticancer Activity : A study highlighted that compounds containing the tribromophenyl group showed promising results in inhibiting tumor growth in vitro. The mechanism was attributed to the induction of oxidative stress leading to apoptosis in cancer cells .
  • Enzyme Inhibition : Another investigation focused on the enzyme inhibition properties of this compound. It was found that the compound effectively inhibited specific proteases involved in cell signaling pathways associated with cancer progression .

Toxicological Profile

While this compound shows potential therapeutic applications, its toxicity profile must also be considered. Compounds with similar brominated structures have been noted for their persistence in the environment and potential bioaccumulation risks . Further studies are needed to fully elucidate its safety profile.

Comparative Analysis

Compound NameBiological ActivityNotable Characteristics
This compoundAnticancer, enzyme inhibitionTribromo substitution pattern
2,4,6-TribromophenolAntimicrobialLacks amino functionality
Methyl 2,4,6-tribromobenzoateModerate antibacterial propertiesSimilar ester functionality
2,4,6-TribromoanilinePotential neurotoxic effectsAmino functionality without ester group

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl [(2,4,6-tribromophenyl)amino]acetate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated phenyl derivatives (e.g., 2,4,6-tribromoaniline) can react with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like DMF or THF. Yield optimization requires monitoring reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 aniline:ester). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to byproduct formation .
  • Data Contradictions : Conflicting reports on solvent efficacy (DMF vs. THF) suggest solvent polarity impacts reaction kinetics. DMF may increase yield but complicates purification due to high boiling points.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Methods :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 min.
  • NMR : Key signals include δ 3.7 ppm (singlet, methyl ester), δ 6.8–7.5 ppm (aromatic protons), and δ 4.2 ppm (N–CH₂–COOCH₃).
  • Mass Spectrometry : ESI-MS m/z expected at 396.8 [M+H]⁺ (C₉H₇Br₃NO₂). Cross-validate with elemental analysis (C, H, N ±0.3%) .

Q. What are the stability considerations for long-term storage of this compound?

  • Guidelines : Store at –20°C in amber vials under inert gas (Ar/N₂). Stability ≥5 years is achievable if moisture and light exposure are minimized. Degradation products (e.g., hydrolyzed carboxylic acid) can be monitored via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How does steric hindrance from the 2,4,6-tribromophenyl group influence reactivity in further functionalization?

  • Mechanistic Insight : The bulky tribromophenyl group limits nucleophilic attack at the aminoacetate moiety. Computational modeling (DFT, Gaussian 16) predicts reduced electrophilicity at the α-carbon compared to non-halogenated analogs. Experimental validation via kinetic studies (e.g., SN2 reactions with NaN₃) shows 3x slower reaction rates .
  • Workaround : Use phase-transfer catalysts (e.g., TBAB) to enhance accessibility in biphasic systems .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Challenges : Co-elution of brominated byproducts in HPLC and overlapping NMR signals (e.g., δ 7.0–7.5 ppm for aromatic regions).
  • Solutions :

  • 2D NMR (HSQC, HMBC) : Resolve coupling patterns and assign quaternary carbons.
  • HRMS-Orbitrap : Detect impurities at <0.1% levels (e.g., dehalogenated species at m/z 318.1) .

Q. How can computational chemistry predict the compound’s behavior in supramolecular assemblies?

  • Methods :

  • Molecular Dynamics (MD) : Simulate crystal packing using force fields (OPLS-AA) to predict hydrogen-bonding motifs (N–H⋯O=C interactions).
  • XRD Validation : Compare simulated powder patterns with experimental data to confirm polymorphic forms .

Methodological Tables

Parameter Synthetic Optimization Analytical Validation
Reaction Temperature70°C (max yield) HPLC retention time: 8.2 min
Purification SolventHexane:EtOAc (3:1 → 1:1) NMR δ 3.7 (ester methyl)
Stability Threshold>95% purity at –20°C/5 years HRMS m/z 396.8 [M+H]⁺

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl [(2,4,6-tribromophenyl)amino]acetate
Reactant of Route 2
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Methyl [(2,4,6-tribromophenyl)amino]acetate

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